![molecular formula C23H19ClN2O2S B2382213 3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine CAS No. 895640-30-9](/img/structure/B2382213.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine, also known as CSQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of compounds bearing the sulfonyl group, such as "3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine," often involves reactions that yield complex molecules with potential biological activities. For example, a related compound, synthesized through the Reformatsky reaction, demonstrated the ability to form intermolecular hydrogen bonds, indicative of its potential for further chemical modifications and applications in medicinal chemistry (Yu et al., 2004).
Potential Biological Activities
- Sulfonamide derivatives, including those related to the "3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine" structure, have been explored for their pro-apoptotic effects in cancer cells, highlighting their potential as anticancer agents. These compounds were found to significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, mediated possibly through the activation of p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Antioxidant Activities
- New selenium-containing quinolines, which share a core structure with "3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine," have been synthesized and shown to possess significant antioxidant activities. These compounds demonstrated effectiveness in various assays, including DPPH, ABTS, and NO scavenging activities, highlighting their potential as antioxidant agents (Bocchini et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-6-8-17(9-7-16)14-26-23-20-4-2-3-5-21(20)25-15-22(23)29(27,28)19-12-10-18(24)11-13-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCTYAQGUGVNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-methylbenzyl)quinolin-4-amine |
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